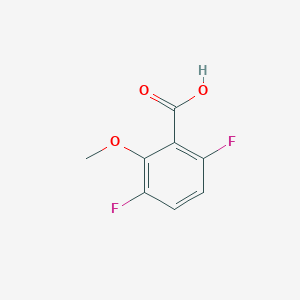

3,6-Difluoro-2-methoxybenzoic acid

描述

The benzoic acid framework, a simple aromatic carboxylic acid, is a fundamental building block in organic chemistry. Its reactivity, primarily centered on the carboxylic acid group and the aromatic ring, allows for a multitude of chemical transformations. The introduction of substituents onto the benzene (B151609) ring imparts a layer of complexity and opportunity, enabling fine-tuning of properties such as acidity (pKa), lipophilicity, metabolic stability, and binding interactions with biological targets. This has made substituted benzoic acids a subject of intense and ongoing investigation.

The incorporation of fluorine atoms into organic molecules, including benzoic acid derivatives, has become a powerful strategy in chemical and pharmaceutical design. sigmaaldrich.com Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's characteristics. sigmaaldrich.com In the context of benzoic acids, fluorination can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and modify the acidity of the carboxylic group. google.com

Fluorinated benzoic acids are widely used as intermediates in the synthesis of more complex molecules. sigmaaldrich.com For example, they are precursors for agrochemicals, dyes, and a variety of pharmaceutical agents, including non-steroidal anti-inflammatory drugs. google.com The environmental profile of fluorinated compounds is often considered more favorable than their chlorinated counterparts, further driving their adoption in various industries. google.com Research into compounds like 2,6-difluorobenzoic acid demonstrates their utility as starting materials for creating complex molecules, such as potential agents for Positron-Emission Tomography (PET) imaging in cancer diagnostics. nih.govnih.gov

The methoxy (B1213986) group (-OCH3) is another key substituent that imparts valuable properties to the benzoic acid scaffold. As an electron-donating group, it influences the reactivity of the aromatic ring and the acidity of the carboxyl group. Methoxybenzoic acids, also known as anisic acids, are crucial intermediates in the synthesis of pharmaceuticals, colorants, and agricultural compounds. nih.govfoodb.canist.govwikipedia.orgnist.govchemicalbook.com

For instance, 2-methoxybenzoic acid (o-anisic acid) and its isomers are used in the synthesis of a wide range of organic compounds and have been studied for their role in intramolecular hydrogen bonding, which is a critical aspect in drug design. wikipedia.org They serve as precursors to flavoring agents and have been identified in various natural products, suggesting potential roles as biomarkers for food consumption. foodb.cachemicalbook.com The synthesis of complex heterocyclic structures, such as flavones with a range of biological activities, can also originate from methoxybenzoic acid derivatives.

While its isomers have been noted in the scientific literature, 3,6-Difluoro-2-methoxybenzoic acid remains a compound of more specialized research interest. Its structure, which combines the features of both fluorination and methoxylation, suggests significant potential as a building block in medicinal chemistry and materials science. The specific substitution pattern—two fluorine atoms flanking a methoxy group, all ortho and meta to the carboxylic acid—creates a unique electronic and steric environment.

This distinct arrangement is expected to confer a specific set of properties, including a particular acidity, solubility profile, and a three-dimensional shape that could be advantageous for targeted molecular design. While detailed research findings on this compound are not widely published, its structural similarity to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests potential applications in agrochemistry. google.comsigmaaldrich.com The synthesis of Dicamba often starts from 2,5-dichloroaniline, indicating a possible synthetic pathway for its fluorinated analog. google.com

Furthermore, the availability of potential precursors like 3,6-Difluoro-2-hydroxybenzoic acid and 3,6-Difluoro-2-methoxybenzaldehyde points towards feasible synthetic routes. sigmaaldrich.comavantorsciences.com For example, the oxidation of the corresponding aldehyde, a common method for preparing carboxylic acids, presents a direct pathway to the target compound. A patent describing the preparation of 2,3-difluoro-6-methoxybenzoic acid from its corresponding aldehyde using hydrogen peroxide and potassium hydroxide (B78521) highlights a relevant synthetic strategy. google.com

The potential of this compound lies in its utility as a bespoke chemical intermediate. Researchers can leverage its unique substitution pattern to synthesize novel pharmaceutical candidates, agrochemicals, or advanced materials where fine control over electronic properties and metabolic stability is crucial.

Interactive Data Tables

Table 1: Physicochemical Properties of Difluoro-methoxybenzoic Acid Isomers

This table compares the known or predicted properties of this compound with its isomers.

| Property | This compound (Target Compound) | 2,6-Difluoro-3-methoxybenzoic acid sigmaaldrich.com | 3,4-Difluoro-2-methoxybenzoic acid chemicalbook.com | 2,3-Difluoro-6-methoxybenzoic acid google.com |

| Molecular Formula | C₈H₆F₂O₃ | C₈H₆F₂O₃ | C₈H₆F₂O₃ | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol | 188.13 g/mol sigmaaldrich.com | 188.13 g/mol chemicalbook.com | Not specified |

| Appearance | Not specified | Solid sigmaaldrich.com | Not specified | Claybank solid google.com |

| Melting Point | Not specified | Not specified | 137-139 °C chemicalbook.com | Not specified |

| Boiling Point | Not specified | Not specified | 277 °C chemicalbook.com | Not specified |

| CAS Number | Not specified | Not specified | 875664-52-1 chemicalbook.com | Not specified |

Data for the target compound is based on theoretical calculations or is yet to be experimentally determined and published in available literature.

Table 2: Proposed Synthetic Route for this compound

This table outlines a potential synthetic pathway based on established chemical transformations for analogous compounds.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Rationale/Reference |

| 1 | 3,6-Difluoro-2-hydroxybenzoic acid sigmaaldrich.com | Methylating agent (e.g., Dimethyl sulfate) | This compound | Methylation of a hydroxyl group is a standard procedure. A similar process is used in the synthesis of Dicamba. google.com |

| 2 | 3,6-Difluoro-2-methoxybenzaldehyde avantorsciences.com | Oxidizing agent (e.g., Hydrogen peroxide, Potassium permanganate) | This compound | Oxidation of an aldehyde to a carboxylic acid is a fundamental organic reaction. A patent for an isomer uses H₂O₂/KOH. google.com |

属性

IUPAC Name |

3,6-difluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXJCALGZMNDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582376 | |

| Record name | 3,6-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-03-0 | |

| Record name | 3,6-Difluoro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-difluoro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Fluoro-Substituted Methoxybenzoic Acids

The construction of the fluoro-substituted methoxybenzoic acid scaffold typically involves a multi-step sequence, including the introduction of fluorine and methoxy (B1213986) substituents, followed by the formation of the carboxylic acid group.

The journey towards 3,6-difluoro-2-methoxybenzoic acid can begin with a halogenated aromatic compound. For instance, a difluorinated benzene (B151609) derivative can serve as the starting material. The fluorine atoms on the aromatic ring influence the reactivity and regioselectivity of subsequent reactions. The presence of fluorine, a highly electronegative atom, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. researchgate.net

A relevant example is the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid starting from 2,3,4,5-tetrafluorobenzoic acid. This process involves a nitration step, followed by methoxyl substitution, reduction of the nitro group, diazotization, and finally, another reduction. researchgate.net Although this example leads to a different isomer, the principles of using a polyfluorinated benzoic acid as a precursor are applicable.

The methoxy group is a crucial component of the target molecule. Its introduction is typically achieved through alkoxylation reactions, where a methoxide (B1231860) source displaces a suitable leaving group on the aromatic ring. wikipedia.org In the context of synthesizing fluoro-substituted benzoic acids, this often involves the nucleophilic substitution of a halogen atom. For example, in the synthesis of chalcone (B49325) derivatives, it has been observed that in the presence of methanol (B129727) as a solvent, a fluorine atom on a di- or tri-fluorine-substituted benzaldehyde (B42025) can be replaced by a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. acgpubs.org

Alkoxylation can also be performed on a hydroxyl group that is already present on the ring, a process known as methylation. This can be achieved using various methylating agents. wikipedia.org Industrial processes for producing surfactants often rely on alkoxylation reactions, typically carried out in semi-batch reactors due to the high reactivity of alkoxides and the exothermic nature of the reaction. frontiersin.org

| Alkoxylation Method | Description | Reactants |

| Nucleophilic Aromatic Substitution (SNAr) | A methoxide source displaces a leaving group, often a halogen, on an activated aromatic ring. | Fluorinated aromatic precursor, Sodium methoxide |

| Methylation of Phenols | A hydroxyl group on the aromatic ring is converted to a methoxy group using a methylating agent. | Phenolic precursor, Methylating agent (e.g., dimethyl sulfate) |

This table summarizes common methods for introducing a methoxy group onto an aromatic ring.

The final step in the synthesis of the benzoic acid moiety is the introduction of the carboxyl group. Several methods are available for this transformation. One common laboratory-scale method is the carboxylation of a Grignard reagent. This involves reacting an aryl magnesium halide with carbon dioxide, followed by acidic workup to yield the carboxylic acid. wikipedia.orglibretexts.org

Another approach is the hydrolysis of a nitrile group. This two-step sequence involves the SN2 reaction of an alkyl halide with a cyanide salt to form a nitrile, which is then hydrolyzed to the corresponding carboxylic acid. libretexts.org

Industrially, benzoic acid can be produced by the partial oxidation of toluene. wikipedia.org For substituted benzoic acids, specific carboxylation techniques can be employed. For example, heating an alkali metal benzoate (B1203000) can lead to disproportionation, yielding benzene dicarboxylic acids. google.com

Once the carboxylic acid is formed, it can be converted to its corresponding ester through esterification, which can be useful for purification or subsequent reactions.

| Carboxylation/Esterification Technique | Description | Key Reagents |

| Grignard Carboxylation | Reaction of an aryl Grignard reagent with carbon dioxide. | Aryl magnesium halide, CO2, Acid |

| Nitrile Hydrolysis | Hydrolysis of an aryl nitrile to a carboxylic acid. | Aryl nitrile, Acid or Base, Water |

| Oxidation of an Alkylbenzene | Oxidation of a methyl or other alkyl group on the benzene ring. | Alkylbenzene, Oxidizing agent (e.g., KMnO4) |

| Fischer Esterification | Reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. | Carboxylic acid, Alcohol, Acid catalyst |

This table outlines key techniques for forming the benzoic acid functional group and its esters.

Regioselective Synthesis and Functionalization of the Aromatic Ring

Achieving the specific 3,6-difluoro-2-methoxy substitution pattern requires precise control over the regioselectivity of the reactions. Several strategies have been developed to direct functional groups to specific positions on the aromatic ring.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting ortho-lithiated species can then react with various electrophiles to introduce a new functional group. organic-chemistry.org

The carboxylate group itself can act as a directing group. For instance, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at low temperatures. acs.orgorganic-chemistry.org This method allows for the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids that are otherwise difficult to access. acs.orgorganic-chemistry.orgbohrium.com The choice of the base and reaction conditions can even lead to a reversal of regioselectivity. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying fluorinated aromatic rings. The presence of electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles. nih.gov This reaction is particularly useful for introducing substituents like the methoxy group.

The regioselectivity of SNAr reactions on polysubstituted rings can sometimes be challenging to control. researchgate.net However, in many cases, the substitution occurs at a specific position determined by the electronic and steric effects of the existing substituents. For example, in the synthesis of some fluoro- and methoxy-substituted chalcones, it was observed that the fluorine atom at the para position of a difluorobenzaldehyde was selectively replaced by a methoxy group. acgpubs.org Recent advances have also explored the use of photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-CF2H Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. uwindsor.ca These reactions typically involve an aryl halide or triflate, a palladium catalyst, and a coupling partner, proceeding through a mechanism that includes oxidative addition, transmetalation, and reductive elimination. uwindsor.ca While widely used for forming bonds to alkyl, aryl, vinyl, and alkynyl groups, their application to the direct formation of an Aryl-CF2H bond from a substrate like this compound is a more specialized area.

The development of catalysts for C(aryl)-N and C(aryl)-P bond formation has been extensive, highlighting the versatility of palladium catalysis. nih.govnih.gov For instance, the Suzuki reaction, which couples aryl halides with boronic acids, and the Buchwald-Hartwig amination for C-N bond formation, are powerful tools in synthesizing complex molecules. uwindsor.canih.gov These processes often rely on the development of sophisticated phosphine (B1218219) ligands that promote the catalytic cycle, even with less reactive aryl chlorides. uwindsor.ca

While direct palladium-catalyzed difluoromethylation of aryl halides has been developed, specific examples starting with this compound are not prevalent in general literature. The principles, however, suggest that such a transformation would involve an oxidative addition of a C-X bond (where X is likely Br or I, introduced onto the benzoic acid ring) to a Pd(0) center, followed by a reaction with a difluoromethyl source.

Bromination and Deamination Sequences

The synthesis of highly substituted benzoic acids often involves multi-step sequences starting from readily available anilines. A common strategy involves diazotization of an aniline (B41778) derivative, followed by a Sandmeyer or related reaction to introduce a variety of functional groups. For example, the synthesis of the related compound 3,6-dichloro-2-methoxybenzoic acid (Dicamba) can start from 2,5-dichloroaniline. google.com

A hypothetical sequence for this compound could begin with a suitable aminobenzoic acid precursor. This precursor would undergo bromination to install bromine atoms at specific positions. Subsequently, a deamination sequence, initiated by the conversion of an amino group to a diazonium salt, could be used to introduce other substituents or to remove the amino group entirely, leading to the desired substitution pattern. The precise sequence of these bromination and deamination steps would be critical to achieving the correct final arrangement of the fluoro, methoxy, and carboxylic acid groups on the aromatic ring.

Chemical Reactivity Profiles of this compound

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. masterorganicchemistry.comlumenlearning.com The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the benzene ring. wikipedia.org

In this compound, the directing effects of the four substituents must be considered:

Fluoro groups (-F): These are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate electron density through resonance.

Methoxy group (-OCH3): This is a strongly activating, ortho, para-directing group due to its powerful resonance electron-donating effect, which outweighs its inductive withdrawal.

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.

Nucleophilic Substitution of Fluoro-Substituents

While halogens on an aromatic ring are generally unreactive towards nucleophiles, substitution can occur via a nucleophilic aromatic substitution (SNAr) mechanism if the ring is sufficiently electron-poor. acgpubs.org This is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. researchgate.netnih.gov

In this compound, the carboxylic acid group and the second fluorine atom act as electron-withdrawing groups, activating the two fluorine substituents at positions 3 and 6 towards nucleophilic attack. The fluorine at C-6 is para to the carboxylic acid group, and the fluorine at C-3 is ortho, making both susceptible to displacement. Studies on related fluoro- and methoxy-substituted aromatic acids have shown that both fluoro and methoxy groups can be displaced by strong nucleophiles like organolithium or Grignard reagents. researchgate.net Similarly, in polyfluorinated aromatic compounds, fluorine atoms are readily displaced by nucleophiles, with the position of substitution depending on reaction conditions and the nature of the nucleophile. acgpubs.orgrsc.org Therefore, treatment of this compound with strong nucleophiles would likely lead to substitution of one or both fluorine atoms.

Carboxylic Acid Group Transformations: Esterification, Amidation, and Reduction

The carboxylic acid functional group in this compound can undergo a variety of standard transformations.

Esterification: The compound can be converted to its corresponding ester through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. libretexts.org

Amidation: The formation of amides directly from a carboxylic acid and an amine is difficult because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate. libretexts.org Therefore, the carboxylic acid must first be "activated." A common method involves using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid adds to the DCC to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide. libretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the -OH group to form an intermediate aldehyde, which is then immediately further reduced to the primary alcohol. libretexts.org

Methoxy Group Reactivity, including Oxidation

The methoxy group (-OCH3) on the aromatic ring is generally stable, but it can participate in certain reactions.

Nucleophilic Displacement: As noted in section 2.3.2, under forcing conditions with powerful nucleophiles, the methoxy group itself can act as a leaving group in a nucleophilic aromatic substitution reaction, similar to the fluoro groups. researchgate.net

Cleavage/Oxidation: A common reaction of aryl methyl ethers is cleavage of the methyl-oxygen bond to yield a phenol (B47542). This is typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr3). Oxidation of the methoxy group is less direct. Under harsh oxidative conditions, the entire aromatic ring can be degraded. Selective oxidation of the methoxy group without affecting other parts of the molecule is challenging and not a common transformation.

Hydrolysis Reactions of Derivatives

The hydrolysis of derivatives of this compound, such as its esters and amides, represents a fundamental transformation to yield the parent carboxylic acid. This reaction is a standard procedure in organic synthesis, typically achieved under either acidic or basic conditions. The cleavage of the ester or amide linkage to afford the corresponding carboxylic acid is a critical step in various synthetic routes where the carboxyl group is temporarily protected or when the acid itself is the desired final product.

Research into the hydrolysis of structurally similar compounds, such as substituted methoxybenzoic acid esters, provides valuable insights into the expected reactivity and optimal conditions for the hydrolysis of this compound derivatives. The electronic effects of the fluorine and methoxy substituents on the benzene ring play a significant role in the reactivity of the ester or amide group towards hydrolysis.

Basic hydrolysis, or saponification, is a commonly employed method for the conversion of esters to carboxylic acids. This process is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol or ethanol (B145695) to ensure the solubility of the ester. The reaction generally proceeds by the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and the corresponding alcohol. Subsequent acidification of the reaction mixture liberates the free carboxylic acid.

For instance, the hydrolysis of methyl 2-methoxy-6-methylbenzoate, a compound with a substitution pattern analogous to the title compound, has been successfully achieved with high efficiency. The reaction, when conducted with a slight excess of sodium hydroxide in an aqueous medium at elevated temperatures (80-90 °C), proceeds to completion, affording the corresponding carboxylic acid in a yield of 96.6% after acidification. google.com This example underscores the feasibility of utilizing basic conditions for the efficient hydrolysis of sterically hindered methoxy-substituted benzoate esters.

The table below summarizes representative conditions for the hydrolysis of a related methoxybenzoate ester, which can be considered as a model for the hydrolysis of derivatives of this compound.

| Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-methoxy-6-methylbenzoate | Sodium Hydroxide | Water | 80-90 | Not Specified | 96.6 | google.com |

Advanced Characterization and Computational Studies

Spectroscopic Analysis Techniques in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. For a molecule like 3,6-Difluoro-2-methoxybenzoic acid, a combination of NMR, MS, and vibrational spectroscopy would be essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Applications in Reaction Monitoring and Proton Environment Analysis

¹H NMR would be used to identify the number and environment of protons in the molecule. For this compound, one would expect to observe signals for the two aromatic protons and the three protons of the methoxy (B1213986) group. The chemical shifts and splitting patterns (due to spin-spin coupling with adjacent fluorine and proton nuclei) would be crucial for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | Data not available | OCH₃ |

¹⁹F NMR for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical technique. It would show two distinct signals for the two non-equivalent fluorine nuclei at positions 3 and 6. The chemical shifts and the coupling between the two fluorine atoms (J-coupling) would provide definitive evidence for their relative positions.

Table 2: Hypothetical ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| Data not available | Data not available | F at C-3 |

¹³C NMR for Carbon Framework Analysis

¹³C NMR spectroscopy would complement the ¹H and ¹⁹F NMR data by providing information on the carbon skeleton of the molecule. Eight distinct signals would be expected for the eight carbon atoms in this compound (six for the aromatic ring, one for the carboxyl group, and one for the methoxy group). The chemical shifts would be influenced by the attached atoms, particularly the electronegative oxygen and fluorine atoms.

Table 3: Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic C |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry would be employed to confirm the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ([M]⁺ or [M-H]⁻) would correspond to the exact mass of the molecule (C₈H₆F₂O₃, molecular weight: 188.13 g/mol ). Analysis of the fragmentation peaks could help in confirming the presence of key structural units.

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| Data not available | Molecular Ion [M]⁺ |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, characteristic bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F stretches, C-O stretches of the ether and carboxylic acid, and various aromatic C-H and C=C vibrations would be expected.

Table 5: Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| Data not available | O-H stretch | FT-IR |

| Data not available | C=O stretch | FT-IR, FT-Raman |

| Data not available | C-F stretch | FT-IR, FT-Raman |

Computational Chemistry and Theoretical Modeling in Compound Research

Prediction of Spectroscopic Properties (e.g., Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP with various basis sets to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational (infrared) frequencies. orientjchem.orgnih.gov

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| H-4 | 7.20 - 7.40 | t |

| H-5 | 6.90 - 7.10 | t |

| OCH₃ | 3.80 - 4.00 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-COOH) | 115 - 120 |

| C-2 (C-OCH₃) | 150 - 155 |

| C-3 (C-F) | 155 - 160 (d, ¹JCF) |

| C-4 | 110 - 115 |

| C-5 | 125 - 130 |

| C-6 (C-F) | 158 - 163 (d, ¹JCF) |

| COOH | 165 - 170 |

Note: These are estimated values based on computational studies of similar substituted benzoic acids. Actual experimental values may vary. 'd' denotes a doublet due to fluorine coupling, and 't' denotes a triplet. 's' is a singlet and 'br s' is a broad singlet.

Predicted Vibrational Frequencies: DFT calculations can also predict the vibrational modes of this compound, which correspond to the absorption bands in its infrared (IR) spectrum. orientjchem.org Key predicted vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F stretching modes, and various aromatic C-C stretching and bending vibrations. For similar fluorinated and methoxy-substituted benzoic acids, DFT calculations at levels like B3LYP/6-311++G(d,p) have shown good agreement with experimental data after applying appropriate scaling factors. orientjchem.org

Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methoxy) | 2850 - 2960 |

| C=O stretch (Carboxylic acid) | 1700 - 1730 |

| C-C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1100 - 1300 |

| O-H bend (in-plane) | 1350 - 1450 |

Note: These are estimated values based on computational studies of related benzoic acid derivatives.

Conformational Analysis and Energy Minimization Studies

The presence of the methoxy and carboxylic acid groups, which are subject to rotational freedom, necessitates a thorough conformational analysis of this compound. Such studies are crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical and chemical properties.

Computational methods are employed to explore the potential energy surface of the molecule by systematically rotating the dihedral angles of the methoxy and carboxylic acid groups. A significant factor in the conformational preference of 2-substituted benzoic acids is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the substituent at the 2-position. In the case of this compound, this would involve an interaction between the carboxylic acid's hydroxyl group and the oxygen of the methoxy group.

Furthermore, the presence of a fluorine atom at the 6-position introduces significant steric hindrance, which is expected to have a profound impact on the orientation of the carboxylic acid and methoxy groups. A computational study on the closely related 2,6-difluoro-3-methoxybenzamide (B3025189) revealed that the fluorine atoms induce a non-planar conformation, forcing the amide group out of the plane of the aromatic ring. nih.gov A similar effect is anticipated for this compound, where the carboxylic acid group would likely be twisted relative to the benzene ring to minimize steric repulsion with the adjacent fluorine atom. This contrasts with many other benzoic acids that favor a more planar conformation. researchgate.net

Energy minimization studies would quantify the relative energies of different conformers, identifying the global minimum energy structure. These calculations would also determine the energy barriers to rotation for the substituents, providing insight into the molecule's flexibility at different temperatures. nih.gov

Quantum Chemical Descriptors (e.g., XLogP3, TPSA) in Structure-Property Relationship Studies

Quantum chemical descriptors are numerical values derived from the molecular structure that are used to predict various physicochemical properties and biological activities in structure-property relationship (SPR) studies.

XLogP3: This is a computed value for the logarithm of the octanol/water partition coefficient (logP), which is a measure of a compound's lipophilicity. Higher XLogP3 values indicate greater lipid solubility. For aromatic acids, factors such as the presence of polar groups (like carboxylic acid and methoxy) and non-polar surfaces (the benzene ring) influence this value. The fluorine atoms also contribute to an increase in lipophilicity. While a specific value for this compound is not published, the PubChem database reports a calculated XLogP3 value of 1.6 for the isomeric 2,6-difluoro-4-methoxybenzoic acid. nih.gov This suggests a moderate level of lipophilicity.

Topological Polar Surface Area (TPSA): TPSA is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of properties like intestinal absorption and blood-brain barrier penetration. The TPSA for this compound would be determined by the contributions from the oxygen atoms in the carboxylic acid and methoxy groups. For the isomeric 2,6-difluoro-4-methoxybenzoic acid, the calculated TPSA is 46.5 Ų. nih.gov

Table of Quantum Chemical Descriptors

| Descriptor | Predicted Value | Significance |

|---|---|---|

| XLogP3 | ~1.6 | Indicates moderate lipophilicity, influencing solubility and membrane permeability. |

Note: Values are based on the isomeric compound 2,6-difluoro-4-methoxybenzoic acid as reported in the PubChem database and serve as an estimation.

These descriptors, along with others such as dipole moment and frontier molecular orbital energies (HOMO-LUMO gap), are instrumental in building predictive models for the behavior of this compound in various chemical and biological systems.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions and dynamics in different environments, such as in solution or in a crystal lattice. nih.gov

For this compound, MD simulations could be employed to understand how molecules of this compound interact with each other and with solvent molecules. A key aspect to investigate would be the formation of hydrogen-bonded dimers, a common feature for carboxylic acids. bohrium.com The simulations would reveal the stability and geometry of these dimers in various solvents, and how the presence of the fluorine and methoxy substituents affects this association.

MD simulations are also invaluable for studying crystallization processes. bohrium.combohrium.com By simulating a supersaturated solution of this compound, researchers can observe the nucleation and growth of crystals at an atomic level. This can help in understanding and predicting the crystal morphology and polymorphism, which are critical properties for pharmaceutical and materials science applications. The simulations would detail the key intermolecular interactions that drive the assembly of the crystal lattice, such as hydrogen bonds involving the carboxylic acid groups and potential halogen bonds or dipole-dipole interactions involving the fluorine atoms. Analysis of the radial distribution functions and interaction energies from the simulation trajectories would provide quantitative data on these intermolecular forces.

Research Applications and Biological Relevance

Applications in Pharmaceutical Development and Medicinal Chemistry

In the realm of medicinal chemistry, fluorinated compounds are of significant importance, with nearly 20% of all marketed drugs containing at least one fluorine atom. researchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. 3,6-Difluoro-2-methoxybenzoic acid serves as a key example of a versatile building block within this chemical space.

Building Blocks and Intermediates for Biologically Active Molecules

This compound and its close structural relatives are valuable intermediates in the synthesis of more complex, biologically active molecules. nih.govnih.gov The carboxylic acid group allows for a variety of chemical transformations, such as amidation or esterification, to link the fluorinated phenyl ring to other pharmacologically important moieties.

For instance, related structures like 2,6-difluorobenzoic acid have been utilized as starting materials in the multi-step synthesis of complex benzamides. nih.gov One such example is the synthesis of a potential PET imaging agent for detecting B-Raf(V600E) in cancers, where the 2,6-difluoro-substituted ring is a core component of the final molecule. nih.gov Similarly, 3,5-dimethoxy-2,4-difluorobenzoic acid has been synthesized as a key intermediate for preparing an impurity of the antibiotic moxifloxacin, highlighting the role of such fluorinated benzoic acids in the synthesis of pharmaceutical standards. researchgate.net These examples underscore the utility of difluoro-methoxybenzoic acid structures as foundational elements for constructing sophisticated therapeutic and diagnostic agents.

Design of Potential Prodrugs and Enzyme-Directed Therapies

The development of prodrugs is a critical strategy to overcome poor drug solubility, permeability, and to achieve targeted delivery. orientjchem.orgnih.gov The carboxylic acid moiety of this compound is an ideal handle for creating prodrugs, such as esters, that can be cleaved by enzymes in the body to release the active drug.

A relevant strategy is the creation of phosphonooxymethylene prodrugs, which have been successfully used to enhance the aqueous solubility of parent compounds. nih.gov For example, a potent and selective hA(2A) receptor antagonist, which contained a difluoro-benzoylimino-thiazole core, suffered from low intrinsic solubility. nih.gov To address this, a phosphonooxymethylene prodrug was synthesized, leading to a dramatic increase in solubility and efficient delivery of the active compound into systemic circulation. nih.gov This approach demonstrates a viable pathway for converting fluorinated benzoic acid derivatives, including potentially those derived from this compound, into clinically viable drug candidates. nih.gov Enzyme-directed therapies can also leverage such structures, where a prodrug is designed to be activated by specific enzymes that are overexpressed in target tissues, like tumors. orientjchem.org

Investigation of Anticancer Activities of Fluorinated Benzoic Acid Derivatives

Benzoic acid derivatives are present in a number of anticancer drugs, where they contribute to the molecule's ability to inhibit critical cellular processes like cell growth and proliferation. preprints.org The incorporation of fluorine into these structures is a common strategy to enhance their anticancer potential. researchgate.netpreprints.org

Exploration of Antimicrobial Properties

The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. nih.gov Benzoic acid and its derivatives have a long history of use as antimicrobial agents. nih.gov Research has shown that modifying the benzoic acid structure can lead to compounds with significant antibacterial or antifungal activity.

For example, studies on hydrazide-hydrazones of 3-methoxybenzoic acid have yielded compounds with promising bacteriostatic and bactericidal activity, particularly against Gram-positive bacteria like Bacillus spp. nih.gov In some cases, the activity of these derivatives surpassed that of common antibiotics such as ampicillin. nih.gov Furthermore, other heterocyclic derivatives synthesized from substituted benzoic acids, such as those containing benzimidazole (B57391) and oxadiazole moieties, have demonstrated antimicrobial effects. nih.govnuph.edu.ua These findings suggest that derivatives of this compound are worthy of investigation for their potential antimicrobial properties.

Influence of Fluorination on Biological Activity and Metabolic Stability

The strategic placement of fluorine atoms on a drug molecule is a powerful tool in medicinal chemistry to enhance its properties. researchgate.netnih.gov Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, but with profoundly different electronic effects. researchgate.net

Role in Agrochemical Research and Development

In agrochemical science, precise molecular structures are designed to act as effective herbicides, insecticides, or fungicides. The structural analogue of this compound, 3,6-dichloro-2-methoxybenzoic acid (commonly known as Dicamba), is a widely used selective systemic herbicide. google.com

Dicamba is effective against broad-leaved weeds in various crops and non-crop areas. google.com It functions by mimicking the natural plant growth hormone auxin, leading to uncontrolled growth that ultimately kills the weed. google.com Given the similar electronic properties and steric size of fluorine and chlorine atoms, this compound is a prime candidate for investigation in agrochemical research. It is hypothesized that this difluoro-analogue could exhibit similar or potentially improved herbicidal activity. Research on other picolinic acid-based herbicides has shown that modifying the halogen substitution pattern is a viable strategy for discovering novel and more effective herbicides. nih.gov Therefore, this compound represents a valuable lead structure for the development of new agrochemical products. google.comnih.gov

Interactive Data Table: Research Applications

| Section | Application Area | Key Findings & Rationale | Relevant Compound Classes | Citations |

| 5.1.1 | Pharmaceutical Building Block | Used as an intermediate to synthesize complex molecules like PET agents and antibiotic standards. | Benzamides, Quinolones | nih.govresearchgate.net |

| 5.1.2 | Prodrug Design | Carboxylic acid group allows for modification to improve solubility and delivery (e.g., phosphonooxymethylene prodrugs). | Esters, Organophosphates | orientjchem.orgnih.gov |

| 5.1.3 | Anticancer Research | Fluorinated benzoic acids are core scaffolds in developing agents that inhibit cancer cell growth (e.g., kinase inhibitors). | Thiazolopyrimidines, Protein Kinase Inhibitors | preprints.orgmdpi.com |

| 5.1.4 | Antimicrobial Research | Related methoxybenzoic acid derivatives show potent activity against bacteria, suggesting potential for new antibiotics. | Hydrazide-hydrazones, Benzimidazoles | nih.govnih.gov |

| 5.1.5 | Medicinal Chemistry | Fluorination enhances metabolic stability by blocking C-H oxidation and modulates pKa and lipophilicity to improve drug properties. | Fluorinated aromatics | researchgate.netnih.govmdpi.com |

| 5.2 | Agrochemical Development | Structural similarity to the herbicide Dicamba suggests potential as a new auxin-mimicking herbicide. | Picolinic Acids, Benzoic Acid Herbicides | google.comnih.gov |

Development of Herbicide Active Ingredients

There is no significant evidence in published patents or academic journals to suggest that this compound is currently or has been extensively developed as an active ingredient in herbicides. Research and development in the class of benzoic acid herbicides have predominantly focused on chlorinated analogues, such as Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.comsigmaaldrich.comresearchgate.net While fluorinated compounds are used in agrochemicals, specific research detailing the synthesis and herbicidal efficacy of derivatives from this compound is not documented in available literature.

Studies on Auxin Mimicry and Plant Growth Regulation

The study of auxin mimicry is a key aspect of understanding how certain herbicides, particularly those in the synthetic auxin class, function. pressbooks.pubnih.govunl.edu These herbicides structurally resemble the natural plant hormone indole-3-acetic acid (IAA) and cause uncontrolled growth in susceptible plants. pressbooks.pubunl.edu Extensive research into this mechanism exists for commercial herbicides like 2,4-D and Dicamba. researchgate.netnih.gov However, as this compound is not established as a herbicide, there are no corresponding studies on its potential for auxin mimicry or its effects on plant growth regulation.

Environmental Fate and Biodegradation Studies related to Agrochemical Use

The environmental fate, including persistence, mobility, and biodegradation, is a critical area of study for agrochemicals to ensure environmental safety. awsjournal.orgresearchgate.net Studies have been conducted on the degradation of other fluorinated benzoic acids by microorganisms, with one study identifying 2-fluoro-cis,cis-muconic acid as a dead-end metabolite from 2- and 3-fluorobenzoate (B1230327) catabolism. nih.gov However, specific research on the environmental impact and biodegradation pathways of this compound within the context of agrochemical use is not present in the scientific literature, which is consistent with its lack of application in this sector.

Contributions to Material Science Research

Fluorinated aromatic compounds are recognized for their unique properties, which can be leveraged in the creation of advanced materials, including specialty polymers and liquid crystals. americanelements.com The introduction of fluorine can alter electronic properties, thermal stability, and intermolecular interactions.

While fluorinated aromatic scaffolds are valuable in material science, there is a lack of specific published research demonstrating the use of this compound in the development of advanced materials. A related compound, 2,4-Difluoro-3-methoxybenzamide, has been noted for its use in the synthesis of polymers, highlighting the potential of this class of molecules. However, dedicated studies employing the 3,6-difluoro isomer for such purposes are not currently available.

Biochemical Probes and Studies of Interactions with Enzymes and Proteins

Fluorinated molecules are often used in medicinal chemistry and as biochemical tools to study biological processes. The fluorine atom can serve as a probe for NMR studies and can influence binding affinity to proteins and enzymes. Research on a related isomer, 2,4-Difluoro-3-methoxybenzamide, indicates it can act as an allosteric inhibitor of the FtsZ protein, which is involved in bacterial cell division. Furthermore, derivatives of 2,6-difluorobenzoic acid have been synthesized as potential PET imaging agents to study specific proteins in cancer. nih.gov These examples show the utility of similar structures, but direct studies of this compound as a biochemical probe or its interactions with specific enzymes are not documented in the literature.

Strategic Importance as a Building Block in Complex Organic Synthesis

The primary and most clearly defined role of this compound is as a chemical building block for organic synthesis. americanelements.commoldb.com It is commercially available from numerous chemical suppliers, which signifies its use as a starting material or intermediate for creating more complex molecules. sigmaaldrich.comvwr.comaladdin-e.com

The combination of functional groups—a carboxylic acid for amide coupling and other transformations, a methoxy (B1213986) group, and the specific difluoro-substitution pattern—makes it a potentially valuable synthon. Fluorinated building blocks are crucial in the synthesis of pharmaceuticals and other specialty chemicals. While general preparative methods for related methoxybenzoic acids are described in the literature, google.com specific, high-profile examples of complex target molecules synthesized directly from this compound are not widely reported in peer-reviewed journals. Its availability suggests a role in proprietary or early-stage discovery research.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | sigmaaldrich.com |

| Molecular Weight | 188.13 g/mol | sigmaaldrich.com |

| CAS Number | 887267-03-0 | N/A |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | YYZBRPSJLASNKL-UHFFFAOYSA-N | sigmaaldrich.com |

常见问题

Q. 1.1. What are the key synthetic routes for preparing 3,6-difluoro-2-methoxybenzoic acid, and how can intermediates be characterized?

The synthesis typically involves sequential fluorination and methoxylation of a benzoic acid precursor. A common approach includes:

- Step 1 : Selective fluorination of 2-methoxybenzoic acid using fluorinating agents (e.g., DAST or Selectfluor) under controlled conditions to introduce fluorine atoms at positions 3 and 6 .

- Step 2 : Protecting the carboxylic acid group during fluorination to avoid side reactions, followed by deprotection using acidic or basic hydrolysis .

- Characterization : Key intermediates are verified via /-NMR to confirm regioselectivity and LC-MS to monitor purity. Melting point analysis (e.g., 164–166°C for similar fluorinated benzoates) provides additional validation .

Q. 1.2. How can researchers optimize purification of this compound to achieve >95% purity?

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and byproducts.

- Chromatography : Flash column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 1:1 ratio) effectively separates unreacted starting materials .

- HPLC : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves trace impurities .

Q. 1.3. What spectroscopic techniques are critical for confirming the structure of this compound?

- -NMR : Identify methoxy (-OCH) protons as a singlet at ~3.9 ppm and aromatic protons split by fluorine coupling (e.g., doublets of doublets) .

- -NMR : Peaks near -110 to -120 ppm confirm fluorine presence at positions 3 and 6 .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) validate the functional groups .

Advanced Research Questions

Q. 2.1. How does the 3,6-difluoro substitution pattern influence the compound’s electronic properties and reactivity?

- Electron-Withdrawing Effects : Fluorine atoms at positions 3 and 6 increase the acidity of the carboxylic acid group (pK ~2.5–3.0) compared to non-fluorinated analogs, enhancing hydrogen-bonding potential .

- Aromatic Reactivity : The meta-fluorine (position 3) directs electrophilic substitution to position 5, while the para-fluorine (position 6) stabilizes intermediates via resonance. Computational modeling (DFT) predicts electrophilic attack barriers and regioselectivity .

Q. 2.2. What strategies resolve contradictions in reported bioactivity data for fluorinated benzoic acid derivatives?

- Meta-Analysis : Compare enzyme inhibition (e.g., COX-2 or P450) across structurally similar compounds (e.g., 3,5-difluoro vs. 3,6-difluoro derivatives) to isolate substitution effects .

- Crystallography : Co-crystallize this compound with target enzymes (e.g., hydrolases) to map binding interactions and validate computational docking studies .

Q. 2.3. How can computational methods predict the environmental stability and degradation pathways of this compound?

- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-lives based on fluorine and methoxy group contributions.

- Degradation Studies : Simulate hydrolysis under acidic/basic conditions (pH 2–12) and monitor via LC-MS. Fluorine substituents slow hydrolysis compared to non-fluorinated analogs .

Q. 2.4. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Fluorination Control : Use microreactors to optimize heat and mass transfer during fluorination, minimizing byproducts like 3,5-difluoro isomers .

- Catalyst Design : Transition-metal catalysts (e.g., Pd/Cu) improve selectivity for 3,6-difluoro products in cross-coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。